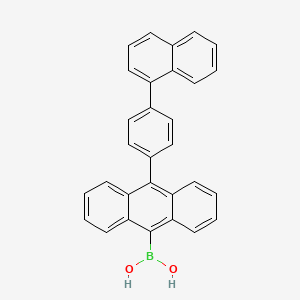

(10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid

Description

BenchChem offers high-quality (10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[10-(4-naphthalen-1-ylphenyl)anthracen-9-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H21BO2/c32-31(33)30-27-13-5-3-11-25(27)29(26-12-4-6-14-28(26)30)22-18-16-21(17-19-22)24-15-7-9-20-8-1-2-10-23(20)24/h1-19,32-33H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXAVYZQVCXGCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630997 | |

| Record name | {10-[4-(Naphthalen-1-yl)phenyl]anthracen-9-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853945-50-3 | |

| Record name | {10-[4-(Naphthalen-1-yl)phenyl]anthracen-9-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [10-[4-(Naphthalen-1-yl)phenyl]anthracen-9-yl]boronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis route for (10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid

An In-depth Technical Guide to the Synthesis of (10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid is a complex polycyclic aromatic hydrocarbon (PAH) derivative whose structural motifs are of significant interest in materials science, particularly for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.[1][2] Its synthesis requires a multi-step approach involving precise C-C bond formation and a final borylation step. This guide provides a comprehensive overview of a robust and logical synthetic route, detailing the underlying chemical principles, step-by-step experimental protocols, and critical considerations for purification and characterization.

Strategic Overview: A Retrosynthetic Approach

The molecular architecture of the target compound, with its sterically hindered 9,10-disubstituted anthracene core, necessitates a carefully planned synthetic sequence. A retrosynthetic analysis reveals a convergent strategy, building the complex aryl framework first, followed by the introduction of the versatile boronic acid functionality. The primary disconnection points are the C-B bond at the C9 position of the anthracene core and the C-C bond linking the phenyl and anthracene moieties.

This strategy hinges on the well-established and powerful Suzuki-Miyaura cross-coupling reaction for constructing the aryl-aryl bonds and a subsequent lithiation-borylation sequence to install the boronic acid group.

Figure 1: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursors

The success of this synthesis relies on the efficient preparation of two key building blocks: 1-(4-Bromophenyl)naphthalene (Intermediate 2) and the subsequent 9-Bromo-10-(4-(naphthalen-1-yl)phenyl)anthracene (Intermediate 1) .

Part A: Synthesis of 1-(4-Bromophenyl)naphthalene

This intermediate is constructed via a Suzuki-Miyaura cross-coupling reaction. The choice of coupling partners can be either 1-bromonaphthalene with 4-bromophenylboronic acid or, as detailed here, 1-naphthaleneboronic acid with 1,4-dibromobenzene. The latter is often preferred to install the reactive bromine handle for the next step selectively.

Reaction Scheme: 1-Naphthaleneboronic acid + 1,4-Dibromobenzene → 1-(4-Bromophenyl)naphthalene

Causality and Experimental Choices: The Suzuki-Miyaura reaction is chosen for its high functional group tolerance and excellent yields in forming C(sp²)-C(sp²) bonds.[3][4] A palladium catalyst, typically Pd(PPh₃)₄ or a combination of a Pd(II) source and a phosphine ligand, is essential for the catalytic cycle. A base (e.g., Na₂CO₃ or K₂CO₃) is required to activate the boronic acid. A two-phase solvent system (e.g., Toluene/THF/water) is commonly used to facilitate the reaction between the organic-soluble reactants and the aqueous base.[5]

Experimental Protocol: 1-(4-Bromophenyl)naphthalene

| Parameter | Value | Reference/Justification |

| Reactants | 1-Naphthaleneboronic acid (1.0 eq), 1,4-Dibromobenzene (1.5 eq) | Excess dibromobenzene drives the reaction to completion. |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) | A robust and common catalyst for Suzuki couplings.[5] |

| Base | 2M Aqueous Sodium Carbonate (Na₂CO₃) | Standard base for Suzuki reactions.[6] |

| Solvent | Toluene and Tetrahydrofuran (THF) | Provides good solubility for reactants and facilitates heat transfer.[6] |

| Temperature | Reflux (approx. 90-100 °C) | Sufficient thermal energy to drive the catalytic cycle. |

| Reaction Time | 12-18 hours | Typical duration for complete conversion. |

Step-by-Step Procedure:

-

To a round-bottom flask, add 1-naphthaleneboronic acid, 1,4-dibromobenzene, and Pd(PPh₃)₄.

-

Fit the flask with a reflux condenser and purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes.

-

Add degassed toluene and THF, followed by the degassed 2M Na₂CO₃ solution.

-

Heat the mixture to reflux with vigorous stirring and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(4-bromophenyl)naphthalene as a solid.[7][8]

Part B: Synthesis of 9-Bromo-10-(4-(naphthalen-1-yl)phenyl)anthracene (Intermediate 1)

With the brominated precursor in hand, the next step involves its attachment to the anthracene core. A selective mono-Suzuki coupling with 9,10-dibromoanthracene is performed. This reaction requires careful control of stoichiometry to minimize the formation of the double-addition byproduct.

Reaction Scheme: 1-(4-Bromophenyl)naphthalene + (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) derivative → Suzuki Coupling with 9,10-Dibromoanthracene

Alternatively, and more directly: (4-(Naphthalen-1-yl)phenyl)boronic acid + 9,10-Dibromoanthracene → 9-Bromo-10-(4-(naphthalen-1-yl)phenyl)anthracene

Causality and Experimental Choices: The protocol is similar to the previous Suzuki coupling. Using a slight excess of 9,10-dibromoanthracene can favor the desired mono-substituted product. The reaction conditions are well-established for creating 9,10-disubstituted anthracenes, which are important materials in optical applications.[5]

Experimental Protocol: 9-Bromo-10-(4-(naphthalen-1-yl)phenyl)anthracene

| Parameter | Value | Reference/Justification |

| Reactants | (4-(Naphthalen-1-yl)phenyl)boronic acid (1.0 eq), 9,10-Dibromoanthracene (1.2 eq) | Minimizes disubstitution. |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | Effective for sterically hindered substrates. |

| Base | 2M Aqueous K₂CO₃ | A slightly stronger base can be beneficial here.[4] |

| Solvent | Toluene/Ethanol/Water | Common solvent mixture for this type of coupling. |

| Temperature | Reflux | Standard condition for Suzuki couplings. |

| Reaction Time | 24 hours | Reaction may be slower due to steric hindrance. |

Step-by-Step Procedure:

-

Follow the setup and inert atmosphere procedure as described in Part A, using (4-(naphthalen-1-yl)phenyl)boronic acid and 9,10-dibromoanthracene.

-

Add the degassed solvents and the aqueous base.

-

Heat the mixture to reflux and maintain for 24 hours, monitoring by TLC.

-

After cooling, perform a similar workup procedure as in Part A.

-

Purification is critical. Column chromatography on silica gel (eluent: hexane/dichloromethane gradient) is typically required to separate the desired mono-substituted product from unreacted dibromoanthracene and the disubstituted byproduct.

The Final Step: Borylation to Yield the Target Molecule

The final transformation involves converting the aryl bromide (Intermediate 1) into the corresponding boronic acid. The most common and reliable method for this is a lithium-halogen exchange followed by reaction with a borate ester.[9]

Figure 2: Workflow for the lithiation-borylation step.

Causality and Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely strong bases and will react violently with water. All glassware must be oven-dried, and solvents must be anhydrous.

-

Low Temperature (-78 °C): The lithium-halogen exchange is very fast. The low temperature is crucial to prevent side reactions, such as the attack of the aryllithium intermediate on the solvent or other electrophilic sites on the molecule.[9]

-

Trialkyl Borate: Triisopropyl borate is a common choice. It acts as the electrophilic boron source. The aryllithium attacks the boron atom, forming a boronate complex.

-

Acidic Workup: Hydrolysis of the boronate ester intermediate under acidic conditions yields the final boronic acid.

Experimental Protocol: (10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid

| Parameter | Value | Reference/Justification |

| Reactant | 9-Bromo-10-(4-(naphthalen-1-yl)phenyl)anthracene (1.0 eq) | The aryl halide precursor. |

| Reagents | n-Butyllithium (1.1 eq), Triisopropyl borate (1.2 eq) | Stoichiometric amounts with slight excess. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvent is required for organolithium stability. |

| Temperature | -78 °C to Room Temperature | Critical for controlling reactivity.[9] |

| Quench | 1M Hydrochloric Acid (HCl) | For hydrolysis of the boronate ester. |

Step-by-Step Procedure:

-

Place Intermediate 1 in an oven-dried, three-neck round-bottom flask under an inert atmosphere.

-

Add anhydrous THF via syringe and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) dropwise via syringe. A color change is often observed, indicating the formation of the aryllithium species.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate dropwise, ensuring the temperature remains at -78 °C.

-

After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature and stir overnight.

-

Carefully quench the reaction by slowly adding 1M HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to obtain the crude boronic acid.

Purification and Characterization

Arylboronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and tendency to dehydrate, forming cyclic boroxine anhydrides.[10][11]

Purification Strategies:

-

Recrystallization: This is often the most effective method. A suitable solvent system (e.g., diethyl ether/hexane or acetone/water) should be determined empirically.[12]

-

Acid-Base Extraction: Boronic acids are weakly acidic. They can be converted to their boronate salt with a base (e.g., NaOH), washed with an organic solvent to remove non-acidic impurities, and then re-acidified to precipitate the pure boronic acid.[13]

-

Specialized Chromatography: If chromatography is necessary, using silica gel that has been pre-treated with boric acid can sometimes prevent degradation on the column.[14]

Characterization: The final product should be characterized using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and purity. The B(OH)₂ protons in ¹H NMR often appear as a broad singlet.

-

Mass Spectrometry (MS): To confirm the molecular weight (C₃₀H₂₁BO₂: 424.21 g/mol ).[15]

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Safety and Handling

-

Organolithium Reagents (n-BuLi): Pyrophoric and react violently with water. Must be handled under an inert atmosphere using proper syringe techniques.

-

Aryl Halides and Boronic Acids: Can be irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvents: Toluene, THF, and other organic solvents are flammable and should be handled in a well-ventilated fume hood.

Conclusion

The synthesis of (10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid is a multi-step process that can be reliably achieved through a convergent strategy. The key transformations involve sequential Suzuki-Miyaura cross-coupling reactions to construct the complex aromatic framework, followed by a well-controlled lithiation-borylation sequence to install the boronic acid functionality. Careful attention to anhydrous and inert conditions during the final step, along with appropriate purification techniques, is critical to obtaining the target compound in high purity. This guide provides a robust framework for researchers to successfully synthesize this and structurally related molecules for advanced applications in materials science and beyond.

References

-

Leermann, T., Leroux, F. R., & Colobert, F. (2011). A General and Convenient Protocol for the Electrophilic Borylation of Aryl Grignard Reagents. Organic Letters, 13(17), 4479–4481. [Link]

-

Molander, G. A., Trice, S. L., & Dreher, S. D. (2010). Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of arylboronic acids and arylboronates. [Link]

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]

-

Larsen, C. B., van der Veen, M. A., & Karon, K. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation photon upconversion. Physical Chemistry Chemical Physics, 17(38), 25339-25347. [Link]

-

Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Organic Chemistry Portal. [Link]

-

dos Santos, J. H. Z., & da Silva, F. S. (2020). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 16, 2186–2219. [Link]

-

Pizzoferrato, R., et al. (2012). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of 9,10-disubstituted anthracenes. [Link]

-

Kumar, S., & Kumar, V. (2017). Suzuki–Miyaura cross-coupling of bulky anthracenyl carboxylates by using pincer nickel N-heterocyclic carbene complexes: an efficient protocol to access fluorescent anthracene derivatives. Chemical Communications, 53(80), 11048-11051. [Link]

-

Larsen, C. B., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. RSC Publishing. [Link]

-

Mondal, S., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega, 2(7), 3539–3547. [Link]

-

Hitosugi, S., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. The Journal of Organic Chemistry, 87(10), 6864–6872. [Link]

-

DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Aryl Boronic Acids. [Link]

-

Mondal, S., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Publications. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Polymer-Assisted Solution-Phase (PASP) Suzuki Couplings Employing an Anthracene-Tagged Palladium Catalyst. [Link]

-

University of Bristol. (n.d.). Lithiation-Borylation in Synthesis. [Link]

-

ResearchGate. (n.d.). Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. [Link]

-

Aggarwal, V. K., et al. (2003). Application of the Lithiation-Borylation Reaction to the Preparation of Enantioenriched Allylic Boron Reagents. Journal of the American Chemical Society, 125(36), 10926–10930. [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

-

ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

-

Custom Synthesis Company. (2026). Exploring the Synthesis Potential of 2-(4-Bromophenyl)naphthalene for Custom Projects. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Lithiation-Borylation Methodology and Its Application in Synthesis. [Link]

-

PubChem. (n.d.). (10-Phenylanthracen-9-yl)boronic acid. [Link]

-

PubChemLite. (n.d.). [10-[4-(naphthalen-1-yl)phenyl]anthracen-9-yl]boronic acid. [Link]

Sources

- 1. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. CAS 204530-94-9 | 1-(4-bromophenyl)naphthalene - Synblock [synblock.com]

- 9. Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 12. researchgate.net [researchgate.net]

- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. PubChemLite - [10-[4-(naphthalen-1-yl)phenyl]anthracen-9-yl]boronic acid (contains varying amounts of anhydride) (C30H21BO2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide on the Characterization of (10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid

This guide provides a comprehensive technical overview of the characterization data for (10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven insights into the structural elucidation and analytical methodologies pertinent to this complex polycyclic aromatic hydrocarbon (PAH).

Introduction and Molecular Structure

(10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid is a sophisticated organic compound featuring a sterically demanding architecture. Its structure is built upon a 9,10-disubstituted anthracene core, a key chromophore in many advanced materials. One substituent is a boronic acid group, a versatile functional handle for cross-coupling reactions and a known pharmacophore. The other substituent is a bulky 4-(naphthalen-1-yl)phenyl group, which significantly influences the molecule's conformational geometry and photophysical properties. The extended π-conjugation across the anthracene, phenyl, and naphthalene rings suggests potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), where related anthracene derivatives have shown considerable promise.

Unlocking New Frontiers in Sensing and Optoelectronics: The Photophysical Properties of Naphthyl-Phenyl-Anthracene Boronic Acid Derivatives

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Section 1: Executive Summary

Naphthyl-phenyl-anthracene (NPA) derivatives functionalized with a boronic acid moiety represent a highly versatile class of organic molecules at the forefront of materials science and analytical chemistry. By strategically combining the rigid, highly fluorescent anthracene core with the sterically bulky and electronically tunable naphthyl and phenyl groups, a scaffold is created with exceptional photophysical properties. The incorporation of the boronic acid group transforms this stable fluorophore into a dynamic chemical sensor. This guide provides a comprehensive overview of the molecular design principles, core photophysical mechanisms, experimental characterization protocols, and key applications of these compounds. We will delve into the causality behind their unique behaviors, such as Photoinduced Electron Transfer (PET) and Aggregation-Induced Emission (AIE), offering both theoretical understanding and practical, field-proven experimental methodologies for their characterization and application.

Section 2: Molecular Design and Synthetic Strategy

The rationale for the NPA architecture is rooted in the principles of photophysical tuning and morphological stability. The anthracene core is a classic blue-emitting fluorophore known for its high quantum efficiency.[1] However, unsubstituted polycyclic aromatic hydrocarbons (PAHs) like anthracene are prone to aggregation-caused quenching (ACQ) in the solid state or at high concentrations due to strong π-π stacking, which favors the formation of non-emissive excimers.[2]

The introduction of bulky naphthyl and phenyl substituents at the 9 and 10 positions of the anthracene core serves two primary purposes:

-

Electronic Perturbation: The aryl substituents extend the π-conjugation of the anthracene system, which can be used to tune the HOMO-LUMO energy gap and, consequently, the absorption and emission wavelengths.[3][4]

-

Steric Hindrance: The non-planar, twisted conformation imposed by these bulky groups effectively prevents the close packing and π-π stacking that leads to fluorescence quenching.[5] This structural feature is a cornerstone for achieving high solid-state emission efficiency and is often a prerequisite for phenomena like AIE.

The boronic acid [-B(OH)₂] group is the reactive center, providing a covalent binding site for diol-containing molecules, most notably saccharides.[6] This reversible interaction is the basis for most sensing applications.

Core Synthetic Workflow: The Suzuki-Miyaura Coupling

The most robust and common method for synthesizing these asymmetric NPA derivatives is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][7] This method offers high yields and excellent functional group tolerance. The general strategy involves the coupling of a boronic acid (or boronic ester) derivative of one component with a halogenated derivative of the other. For instance, 10-(2-naphthyl)anthracene-9-boronic acid can be coupled with a substituted iodophenyl derivative to yield the final NPA product.[5][8]

Caption: Generalized workflow for the synthesis of NPA derivatives via Suzuki-Miyaura coupling.

Section 3: Core Photophysical Mechanisms

Understanding the behavior of these molecules upon photoexcitation is critical. While they possess inherent fluorescence from the NPA core, the interplay with the boronic acid moiety gives rise to dynamic and controllable photophysical processes.

3.1. Photoinduced Electron Transfer (PET) in Sensing

PET is the primary mechanism behind the use of many boronic acid-based fluorescent sensors.[9][10] In a typical design, a nitrogen atom (from an ortho-aminomethyl group, for example) is positioned close to the boronic acid and the fluorophore.

-

"Off" State (Analyte Absent): In the excited state, the lone pair of electrons on the nitrogen atom is transferred to the photoexcited anthracene core. This electron transfer process provides a non-radiative decay pathway, effectively quenching the fluorescence.[11]

-

"On" State (Analyte Present): When a diol-containing analyte (like glucose) binds to the boronic acid, it forms a cyclic boronate ester. This binding event increases the acidity of the boron center, which then forms a dative bond with the nearby nitrogen. This interaction lowers the energy of the nitrogen's lone pair, making it energetically unfavorable to transfer an electron to the fluorophore. The PET process is inhibited, the non-radiative pathway is closed, and fluorescence is restored ("turned on").[6]

Caption: The Photoinduced Electron Transfer (PET) mechanism for a fluorescent "turn-on" sensor.

3.2. Aggregation-Induced Emission (AIE)

AIE is a phenomenon where non-emissive molecules in solution become highly luminescent upon aggregation in a poor solvent or in the solid state.[12] This behavior is antithetical to the common ACQ effect. The underlying cause is the Restriction of Intramolecular Motion (RIM) .[2]

-

In Solution: The individual NPA molecules have rotational and vibrational freedom, particularly around the single bonds connecting the aryl rings. These motions act as non-radiative decay channels, dissipating the excitation energy as heat.

-

In Aggregate/Solid State: In the aggregated state, the bulky and rigid structure of the NPA molecules, combined with intermolecular interactions, physically locks the rings in place. This restriction blocks the non-radiative decay pathways, forcing the excited state to decay radiatively, resulting in strong fluorescence.[12][13]

Section 4: Experimental Characterization Protocols

To validate the photophysical properties of a newly synthesized NPA-boronic acid derivative, a series of standardized spectroscopic experiments are required.

4.1. Protocol: Steady-State Spectroscopy (UV-Vis and Fluorescence)

-

Objective: To determine the electronic absorption and emission characteristics, including maxima (λ_abs, λ_em) and Stokes shift.

-

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the NPA derivative in a spectroscopic grade solvent (e.g., THF, Dichloromethane).

-

Working Solution: Dilute the stock solution to a final concentration of ~1-10 µM in the desired solvent. The absorbance at the λ_max should be between 0.05 and 0.1 to avoid inner filter effects.

-

UV-Vis Absorption: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from ~250 nm to 600 nm. The solvent used for the sample is also used as the blank. Identify the wavelength of maximum absorbance (λ_abs).

-

Fluorescence Emission: Using a fluorometer, set the excitation wavelength to the determined λ_abs. Record the emission spectrum over a range starting ~10-20 nm above the excitation wavelength to ~700 nm. Identify the wavelength of maximum emission (λ_em).

-

Stokes Shift Calculation: Calculate the Stokes shift in nanometers (nm) and wavenumbers (cm⁻¹) using the formula:

-

Stokes Shift (nm) = λ_em - λ_abs

-

-

4.2. Protocol: Relative Fluorescence Quantum Yield (Φ_F) Determination

-

Objective: To quantify the efficiency of the fluorescence process. The relative method compares the integrated fluorescence intensity of the sample to a well-characterized standard.[14]

-

Methodology:

-

Standard Selection: Choose a fluorescent standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54; or 9,10-diphenylanthracene in cyclohexane, Φ_F = 0.95).

-

Absorbance Matching: Prepare dilute solutions of both the NPA sample and the standard in the same solvent (if possible). Adjust concentrations so that their absorbances at the excitation wavelength are identical and below 0.1.

-

Fluorescence Measurement: Record the fluorescence emission spectrum for both the sample and the standard using the same excitation wavelength and instrument settings (e.g., slit widths).

-

Data Analysis: Integrate the area under the emission curves for both the sample (A_S) and the standard (A_R).

-

Calculation: Calculate the quantum yield (Φ_S) using the following equation:

-

Φ_S = Φ_R * (A_S / A_R) * (η_S² / η_R²)

-

Where Φ is the quantum yield, A is the integrated emission area, and η is the refractive index of the solvent. The subscripts S and R refer to the sample and the reference standard, respectively.

-

-

Section 5: Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The table below presents hypothetical data for a representative NPA-boronic acid sensor designed to detect fructose.

| Condition | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_F | τ_F (ns) |

| Free Sensor in THF | 395 | 425 | 1830 | 0.08 | 1.1 |

| + Fructose (10 eq.) | 396 | 426 | 1820 | 0.75 | 10.5 |

| Aggregated in THF/Water (90% H₂O) | 405 | 485 | 4095 | 0.65 | 9.8 |

Interpretation:

-

Fructose Sensing: The dramatic increase in both quantum yield (Φ_F) and fluorescence lifetime (τ_F) upon addition of fructose is a classic indicator of a PET-based "turn-on" sensing mechanism.[6][11] The binding of fructose blocks the non-radiative quenching pathway, leading to a nearly 10-fold increase in fluorescence efficiency and lifetime. The absorption and emission maxima remain largely unchanged, suggesting the fundamental electronic structure of the fluorophore is not significantly perturbed.[15]

-

AIE Behavior: When forced to aggregate in a poor solvent mixture (THF/Water), the molecule shows a significant red-shift in emission (from 425 nm to 485 nm) and a large increase in quantum yield compared to the dissolved state. This is characteristic of AIE, where restricted intramolecular motion in the aggregate state enhances radiative decay.[12]

Section 6: Applications and Future Outlook

The unique properties of NPA-boronic acid derivatives make them powerful tools in several high-tech fields.

-

Biomedical Sensing: Their primary application is in the development of fluorescent sensors for continuous glucose monitoring, a critical need in diabetes management.[6] The selectivity can be tuned by modifying the geometry and electronics around the boronic acid binding site.[15]

-

Materials Science: As highly stable, blue-emitting fluorophores with good solid-state efficiency, they are excellent candidates for host or emitter materials in Organic Light-Emitting Diodes (OLEDs).[3][5][16] Their amorphous nature, promoted by the bulky side groups, is beneficial for device fabrication and longevity.

-

Analytical Chemistry: These compounds can be used to develop sensitive assays for detecting trace amounts of water in organic solvents, a critical quality control parameter in many chemical industries.[11][17]

The future of this field lies in the rational design of next-generation molecules with enhanced water solubility for biological applications, two-photon absorption capabilities for deeper bioimaging, and further tuning of emission colors for multiplexed sensing and full-color display technologies.

References

- Geddes, C. D. (2006). Excited state intramolecular proton transfer (ESIPT) from phenol to anthracene moieties. Journal of the American Chemical Society.

-

Wan, P., & Barker, B. (2006). Competing excited state intramolecular proton transfer pathways from phenol to anthracene moieties. The Journal of Organic Chemistry, 71(7), 2677–2686. [Link]

-

Zhang, Y., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(54), 30935–30953. [Link]

-

Wan, P., & Barker, B. (2006). Competing Excited State Intramolecular Proton Transfer Pathways from Phenol to Anthracene Moieties. The Journal of Organic Chemistry. [Link]

-

Wan, P., & Yang, C. (2011). Excited state intramolecular proton transfer (ESIPT) in dihydroxyphenyl anthracenes. Photochemical & Photobiological Sciences, 10(12), 1934–1944. [Link]

-

Smith, A. B., et al. (Year). New insight into the photophysics and reactivity of trigonal and tetrahedral arylboron compounds. Photochemical & Photobiological Sciences. [Link]

-

Tanaka, K., et al. (2024). Anthracene-(aminomethyl)phenylboronic acid ester-immobilized glass substrates as fluorescent sensing materials based on photo-induced electron transfer for detection and visualization of water. RSC Advances. [Link]

-

James, T. D., & Phillips, M. D. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Journal of the Serbian Chemical Society. [Link]

-

Kim, S. K., et al. (Year). π-Conjugation effects on excited-state intermolecular proton-transfer reactions of anthracene–urea derivatives in the presence of acetate anions. RSC Advances. [Link]

-

Fossey, J. S. (2010). Towards the development of surface-confined fluorescence boronic acid-based sensors for saccharide detection. University of Birmingham Research Archive. [Link]

-

Shabat, D., et al. (2023). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega. [Link]

-

ResearchGate. (n.d.). Photo induced-electron-transfer mechanism of boronic acid binding with an anthracene reporter group. ResearchGate. [Link]

-

Tang, B. Z., et al. (2016). Synthesis, characterization and aggregation induced emission properties of anthracene based conjugated molecules. New Journal of Chemistry. [Link]

-

Kim, S. O., et al. (2011). Asymmetric anthracene-based blue host materials: synthesis and electroluminescence properties of 9-(2-naphthyl)-10-arylanthracenes. Journal of Materials Chemistry, 21(4), 1115–1123. [Link]

-

He, Z., et al. (Year). Suppressing aggregation induced quenching in anthracene based conjugated polymers. Royal Society of Chemistry. [Link]

-

Kim, S. O., et al. (2011). Asymmetric anthracene-based blue host materials: synthesis and electroluminescence properties of 9-(2-naphthyl)-10-arylanthracenes. Journal of Materials Chemistry. [Link]

-

Rotello, V. M., et al. (2021). Formation of Highly Emissive Anthracene Excimers for Aggregation-Induced Emission/Self-Assembly Directed (Bio)imaging. ACS Applied Materials & Interfaces. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Potential of 98% Purity 10-(3-(2-Naphthalenyl)phenyl)-9-Anthraceneboronic Acid in Electronic Chemical Applications. Ningbo Inno Pharmchem Co., Ltd.. [Link]

-

Tang, B. Z., et al. (2020). Aggregation-induced emission compounds based on 9,10-diheteroarylanthracene and their applications in cell imaging. RSC Advances. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Anthracene Derivatives in Focus: The Role of 9-(1-Naphthyl)anthracene-10-boronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Fdez, H., et al. (2023). Photophysical Properties of Anthracene Derivatives. Photochem. [Link]

-

Silva, C. O. (2024). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules. [Link]

-

Computational studies on photophysical properties of molecular aggregates. (2022). ADDI. [Link]

-

Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

-

Daugulis, O., et al. (2023). Butterfly-Shaped Dibenz[a,j]anthracenes: Synthesis and Photophysical Properties. Organic Letters. [Link]

-

ResearchGate. (n.d.). Anthracene-based derivatives: Synthesis, photophysical properties and electrochemical properties. ResearchGate. [Link]

-

Plasser, F. (n.d.). Research - Comp-Photo-Chem. Comp-Photo-Chem. [Link]

-

Hu, W., et al. (Year). Naphthyl substituted anthracene combining charge transport with light emission. Journal of Materials Chemistry C. [Link]

-

Santoro, F., & Improta, R. (2021). A computational study of the vibronic effects on the electronic spectra and the photophysics of aza[11]helicene. Physical Chemistry Chemical Physics, 23(35), 19830–19844. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Suppressing aggregation induced quenching in anthracene based conjugated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Asymmetric anthracene-based blue host materials: synthesis and electroluminescence properties of 9-(2-naphthyl)-10-arylanthracenes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric anthracene-based blue host materials: synthesis and electroluminescence properties of 9-(2-naphthyl)-10-arylanthracenes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Page loading... [wap.guidechem.com]

- 9. UBIRA ETheses - Towards the development of surface-confined fluorescence boronic acid-based sensors for saccharide detection [etheses.bham.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Anthracene-(aminomethyl)phenylboronic acid ester-immobilized glass substrates as fluorescent sensing materials based on photo-induced electron transfe ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00264K [pubs.rsc.org]

- 12. Synthesis, characterization and aggregation induced emission properties of anthracene based conjugated molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Aggregation-induced emission compounds based on 9,10-diheteroarylanthracene and their applications in cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]

- 16. nbinno.com [nbinno.com]

- 17. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of (10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic Acid

This technical guide provides a comprehensive overview of the methodologies and considerations for the single-crystal X-ray diffraction (SC-XRD) analysis of the complex aromatic compound, (10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid. This document is intended for researchers, scientists, and drug development professionals who are engaged in the structural characterization of large organic molecules. The guide will detail a plausible synthetic route, crystallization protocols, and a thorough walkthrough of the SC-XRD experimental and analytical workflow.

While a definitive, publicly archived crystal structure for this specific molecule is not available at the time of this writing, this guide will serve as a robust framework for its analysis. The principles and techniques described herein are grounded in established crystallographic practices and are illustrated with representative data.

Introduction: The Significance of Structural Elucidation

(10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid is a molecule of significant interest due to its extended π-conjugated system, incorporating anthracene, naphthalene, and phenyl moieties. Such structures are foundational in materials science for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1] In the pharmaceutical realm, the boronic acid functional group is a key pharmacophore, known for its ability to form reversible covalent bonds with biological targets, a feature famously utilized in drugs like Bortezomib.[2]

The precise three-dimensional arrangement of atoms within the crystal lattice dictates the material's bulk properties, including its photophysical characteristics, charge transport capabilities, and, in a pharmaceutical context, its solubility and bioavailability. Therefore, single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for elucidating this atomic arrangement, providing invaluable insights into molecular conformation, intermolecular interactions, and crystal packing.[2]

Synthesis and Crystallization: The Gateway to a High-Quality Structure

A robust and reproducible synthesis followed by a meticulous crystallization process is paramount for obtaining single crystals of sufficient quality for SC-XRD analysis.

Proposed Synthesis via Suzuki-Miyaura Cross-Coupling

The molecular architecture of the target compound lends itself to a convergent synthesis strategy, likely employing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is widely used for its functional group tolerance and high yields.[3] A plausible synthetic route is outlined below.

Caption: Proposed synthesis of the title compound.

Experimental Protocol: Synthesis

-

Borylation: In a nitrogen-purged flask, combine 9-bromo-10-(4-(naphthalen-1-yl)phenyl)anthracene (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq).

-

Add anhydrous dioxane and stir the mixture at 80°C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography or liquid chromatography-mass spectrometry.

-

Upon completion, cool the reaction mixture, filter it through a pad of celite, and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude boronic ester via column chromatography on silica gel.

-

Hydrolysis: Dissolve the purified pinacol ester in a suitable solvent system (e.g., THF/water) and treat with an aqueous solution of sodium hydroxide. Stir at room temperature until the hydrolysis is complete.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the boronic acid.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

Growing Diffraction-Quality Single Crystals

The growth of a single crystal, free from significant defects, is often the most challenging step. For large, relatively non-polar aromatic molecules, slow evaporation or vapor diffusion are typically effective methods.

Experimental Protocol: Crystallization by Slow Evaporation

-

Dissolve the purified (10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid in a minimal amount of a suitable solvent or solvent mixture (e.g., dichloromethane/ethyl acetate) in a clean vial.[3]

-

Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

-

Monitor the vial for the formation of well-defined, transparent crystals. Ideal crystals for SC-XRD are typically in the size range of 0.1 to 0.3 mm in all dimensions.[4]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including unit cell dimensions, bond lengths, and bond angles.[2]

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection

A suitable crystal is mounted on a goniometer head and placed in the X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a cleaner diffraction pattern. The instrument consists of an X-ray source (commonly Mo Kα radiation, λ = 0.71073 Å), a goniometer for rotating the crystal, and a detector.[2] As the crystal is rotated, a series of diffraction images are collected from different orientations.

Data Processing and Structure Solution

The collected images are processed to integrate the intensities of the thousands of diffraction spots. These intensities are then used to determine the unit cell parameters and the space group of the crystal. The phase problem is then solved using direct methods or Patterson methods to obtain an initial electron density map, from which the positions of the atoms can be determined.

Structure Refinement

The initial structural model is refined against the experimental data using a least-squares algorithm. This iterative process optimizes the atomic coordinates, and atomic displacement parameters (which model thermal motion), to improve the agreement between the calculated and observed diffraction intensities.

Analysis of the Crystal Structure

The final refined structure provides a wealth of information. The following table presents hypothetical yet plausible crystallographic data for (10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid for illustrative purposes.

Table 1: Hypothetical Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₃₀H₂₁BO₂ |

| Formula Weight | 424.30 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.543(2) |

| b (Å) | 8.987(1) |

| c (Å) | 20.112(3) |

| α (°) | 90 |

| β (°) | 105.34(1) |

| γ (°) | 90 |

| Volume (ų) | 2185.9(6) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.289 |

| R-factor (R1) | 0.045 (for I > 2σ(I)) |

| Goodness-of-Fit (GOF) | 1.05 |

Molecular Conformation

A key feature of this molecule is the significant steric hindrance between the bulky aromatic substituents. This will likely force the naphthalene and phenyl rings to be twisted out of the plane of the anthracene core. The dihedral angle between the anthracene and the phenyl ring, and between the phenyl and naphthalene rings, are critical parameters to analyze. This twisting is not a flaw; it is a crucial structural feature that can prevent strong π-π stacking, which is often desirable in OLED materials to inhibit the formation of excimers that can quench luminescence.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules will arrange themselves to maximize favorable intermolecular interactions. For boronic acids, hydrogen bonding is a dominant interaction. The -B(OH)₂ groups are excellent hydrogen bond donors and acceptors. It is highly probable that the molecules will form hydrogen-bonded dimers or extended chains.

Table 2: Potential Hydrogen Bond Geometries

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O-H···O (inter) | 0.84 | 1.95 | 2.78 | 175 |

Beyond hydrogen bonding, the crystal packing will be governed by weaker van der Waals forces and potentially C-H···π interactions, where a hydrogen atom on one molecule interacts with the electron cloud of an aromatic ring on a neighboring molecule. The large aromatic surfaces may also lead to offset π-π stacking interactions. Analysis of these interactions is crucial for understanding the material's stability and properties.

Conclusion and Future Directions

This guide has outlined the essential steps for the comprehensive crystal structure analysis of (10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid, from synthesis to the final structural elucidation. A successful crystal structure determination will provide definitive insights into its molecular conformation and the supramolecular architecture held together by a network of hydrogen bonds and weaker non-covalent interactions. This detailed structural knowledge is indispensable for establishing structure-property relationships, which is the cornerstone of rational design for novel organic functional materials and targeted pharmaceuticals.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Crystal Structure Analysis of 9,10-Di(naphthalen-2-yl)anthracene.

- Bruker. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

- Chemat. (2022). 9-Anthraceneboronic Acid: Understanding Its Properties and Applications.

- Echemi. (n.d.). (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid.

- Indian Crystallographic Association. (n.d.). Structure of Naphthalene and Anthracene.

- MDPI. (2021).

- PubChem. (n.d.). (10-Phenylanthracen-9-yl)boronic acid.

- PubChem. (n.d.). [10-[4-(naphthalen-1-yl)phenyl]anthracen-9-yl]boronic acid (contains varying amounts of anhydride).

- SERC (Carleton). (2018). Single-crystal X-ray Diffraction.

- Zhao, Y., et al. (2021). Crystal structure of 4-(anthracen-9-yl)pyridine.

- Silva, F., et al. (2020).

- TCI Chemicals. (n.d.). [10-[4-(Naphthalen-1-yl)phenyl]anthracen-9-yl]boronic Acid (contains varying amounts of Anhydride).

- University of Warwick. (2023). Single-Crystal X-ray Diffraction for Structural Solution.

Sources

An In-depth Technical Guide to (10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic Acid: Synthesis, Characterization, and Applications in Advanced Materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

(10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid, bearing the CAS Number 853945-50-3 , is a sophisticated organoboron compound that has garnered significant interest in the field of materials science.[1][2] Its rigid, polycyclic aromatic structure, combining anthracene, phenyl, and naphthalene moieties, imparts unique photophysical properties, making it a crucial building block for the synthesis of high-performance organic electronic materials. This technical guide provides a comprehensive overview of this compound, detailing a plausible synthetic pathway, in-depth characterization methodologies, and its primary applications, particularly in the development of Organic Light-Emitting Diodes (OLEDs). The information presented herein is curated for researchers and professionals engaged in organic synthesis and the design of novel functional materials.

Introduction: A Molecule of Significance

The convergence of multiple aromatic systems within (10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid results in a sterically hindered and electronically complex molecule. This structural intricacy is not a mere curiosity but a deliberate design element for advanced applications. The bulky nature of the substituents on the anthracene core prevents intermolecular aggregation, a common cause of fluorescence quenching in the solid state. This property is paramount for the fabrication of efficient and stable emissive layers in OLEDs.

The boronic acid functional group is a versatile handle for further chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the precise and efficient formation of carbon-carbon bonds, enabling the integration of the (10-(4-(naphthalen-1-yl)phenyl)anthracen-9-yl) moiety into larger, more complex molecular architectures.

Synthetic Protocol: A Multi-step Approach

The synthesis of (10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid is a multi-step process that requires careful execution and purification. The following protocol is a well-reasoned pathway based on established synthetic methodologies for similar compounds.

Step 1: Synthesis of 9-bromo-10-(4-(naphthalen-1-yl)phenyl)anthracene

The initial step involves a Suzuki-Miyaura cross-coupling reaction to introduce the 4-(naphthalen-1-yl)phenyl group onto the anthracene core.

Reaction Scheme:

Caption: Synthesis of the aryl bromide precursor via Suzuki coupling.

Experimental Protocol:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 9,10-dibromoanthracene (1.0 eq), (4-(naphthalen-1-yl)phenyl)boronic acid (1.1 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Add a degassed solvent mixture of toluene and tetrahydrofuran (THF) in a 2:1 ratio.

-

To this stirring mixture, add a degassed 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq).

-

Heat the reaction mixture to reflux (approximately 85-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield 9-bromo-10-(4-(naphthalen-1-yl)phenyl)anthracene as a solid.

Causality of Choices:

-

Inert Atmosphere: Prevents the degradation of the palladium catalyst.

-

Degassed Solvents and Reagents: Removes dissolved oxygen which can interfere with the catalytic cycle.

-

Base (Na₂CO₃): Essential for the transmetalation step in the Suzuki coupling mechanism.

-

Column Chromatography: Necessary to separate the desired monosubstituted product from starting materials, bis-substituted byproducts, and catalyst residues.

Step 2: Synthesis of (10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid

This step involves the conversion of the aryl bromide to the corresponding boronic acid. A common method is via a boronate ester intermediate followed by hydrolysis.

Reaction Scheme:

Sources

An In-depth Technical Guide to the Electrochemical Properties of Large π-Conjugated Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Large π-conjugated arylboronic acids represent a fascinating and rapidly evolving class of molecules at the intersection of organic electronics, chemical sensing, and medicinal chemistry. Their unique combination of a delocalized π-electron system with the versatile reactivity of the boronic acid moiety endows them with tunable electrochemical and optical properties. This guide provides a comprehensive exploration of the core electrochemical characteristics of these compounds. We delve into the fundamental principles governing their redox behavior, methodologies for their electrochemical characterization, and their burgeoning applications in diagnostics and therapeutics. This document is intended to serve as a foundational resource, offering both theoretical insights and practical, field-proven protocols for professionals engaged in the research and development of novel functional molecules.

Introduction: The Synergy of π-Conjugation and Boronic Acid Functionality

Large π-conjugated systems, such as polycyclic aromatic hydrocarbons (PAHs), are the cornerstone of organic electronics due to their ability to transport charge.[1][2] The extended network of overlapping p-orbitals facilitates the delocalization of electrons, leading to characteristic low-energy electronic transitions and redox activity. When a boronic acid [-B(OH)₂] group is appended to such a scaffold, a powerful synergy emerges.

The boronic acid group, a Lewis acid, can engage in several key interactions that profoundly influence the electronic properties of the π-system[3][4]:

-

Lewis Acid-Base Interactions: Boronic acids can interact with Lewis bases, such as fluoride or cyanide anions, to form boronate anions.[5][6] This interaction can modulate the electron density of the aromatic system.

-

Reversible Covalent Bonding with Diols: A hallmark of boronic acids is their ability to form reversible covalent bonds with 1,2- or 1,3-diols to create five- or six-membered cyclic esters.[7][8] This specific binding capability is the foundation for their widespread use in sensors for sugars, glycoproteins, and other diol-containing biomolecules.[9]

-

pH-Dependent Equilibrium: In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[3] The pKa of this equilibrium, typically around 9, can be tuned by the electronic nature of the aryl substituent, providing a handle for pH-responsive electrochemical behavior.[4][10]

This guide will systematically unpack how these fundamental properties of the boronic acid group, when coupled with a large π-conjugated core, give rise to a rich and tunable electrochemical landscape.

Fundamental Electrochemical Properties and Their Modulation

The electrochemical behavior of large π-conjugated arylboronic acids is primarily governed by the energetics of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[11][12] These energy levels dictate the ease with which the molecule can be oxidized (lose an electron from the HOMO) or reduced (gain an electron into the LUMO).

Redox Potentials and the HOMO-LUMO Gap

Cyclic voltammetry (CV) is the principal technique used to probe the redox properties of these molecules.[13][14] A typical cyclic voltammogram reveals the oxidation and reduction potentials, which can be directly correlated to the HOMO and LUMO energy levels, respectively.[15][16]

The energy difference between the HOMO and LUMO is the HOMO-LUMO gap, a critical parameter that determines the molecule's electronic and optical properties.[12] A smaller HOMO-LUMO gap generally corresponds to easier oxidation and reduction, and absorption of longer wavelength light.

The structure of the π-conjugated system plays a dominant role in determining the HOMO-LUMO gap. Extending the conjugation, for instance by increasing the number of aromatic rings, typically raises the HOMO energy and lowers the LUMO energy, resulting in a smaller gap.

The Influence of the Boronic Acid Group on Redox Behavior

The boronic acid moiety provides a powerful tool for modulating the redox properties of the π-conjugated system.

-

Electron-Withdrawing/Donating Effects: The boronic acid group is generally considered to be electron-withdrawing, which can lower both the HOMO and LUMO energy levels. The extent of this effect can be influenced by the presence of other substituents on the aromatic core.[3]

-

Interaction with Analytes: The binding of an analyte, such as a diol or a Lewis base, to the boronic acid can significantly alter the electronic structure of the molecule and, consequently, its redox potentials.[6][17] This principle is the basis for their application in electrochemical sensing. For example, the binding of a saccharide to a ferrocene-modified phenylboronic acid can lead to a shift in the oxidation potential of the ferrocene moiety.[17]

The following Graphviz diagram illustrates the fundamental relationship between molecular structure, analyte binding, and the resulting electrochemical signal.

Caption: Workflow for spectroelectrochemical analysis of redox species.

Computational Modeling

Density Functional Theory (DFT) calculations are a valuable complementary tool for understanding the electronic structure and predicting the electrochemical properties of these molecules. DFT can be used to:

-

Calculate HOMO and LUMO energy levels.

-

Simulate UV-Vis absorption spectra.

-

Predict the geometries of the neutral and charged species.

-

Gain insight into the nature of the frontier molecular orbitals.

Applications in Research and Drug Development

The unique electrochemical properties of large π-conjugated arylboronic acids have led to their exploration in a variety of applications relevant to researchers, scientists, and drug development professionals.

Electrochemical Sensors for Biomolecules

The ability of boronic acids to bind with diols makes them excellent candidates for the development of electrochemical sensors for biologically relevant molecules such as glucose, glycoproteins, and dopamine. [7][9]The binding event can be transduced into a measurable electrochemical signal, such as a change in current or potential.

Table 1: Examples of Electrochemical Sensing Applications

| Analyte | π-Conjugated Arylboronic Acid System | Sensing Principle |

| Glucose | Ferrocene-functionalized phenylboronic acid | Change in ferrocene redox potential upon glucose binding. [17] |

| Dopamine | Phenylboronic acid-modified electrode | Formation of a stable boronate ester with dopamine, leading to a detectable electrochemical response. [7] |

| Glycoproteins | Boronic acid-functionalized nanoparticles | Recognition of captured glycoproteins and attachment of electroactive diol compounds for signal amplification. [7] |

Probes for Reactive Oxygen Species (ROS)

Some arylboronic acids can be oxidized by reactive oxygen species (ROS) such as hydrogen peroxide, leading to a change in their electrochemical or photophysical properties. [17]This reactivity has been exploited to develop probes for the detection of ROS in biological systems.

Drug Delivery and Therapeutics

The interaction of boronic acids with sialic acids, which are often overexpressed on the surface of cancer cells, has opened avenues for targeted drug delivery. [18]Furthermore, some boronic acid-containing compounds have shown therapeutic potential as enzyme inhibitors. [3]The electrochemical properties of these molecules can be relevant for understanding their mechanism of action and for developing electrochemically-triggered drug release systems.

Future Perspectives and Challenges

The field of large π-conjugated arylboronic acids is poised for significant growth. Future research will likely focus on:

-

Design of Novel π-Conjugated Scaffolds: The synthesis of new and more complex π-systems will enable further tuning of the electronic and optical properties. [19]* Multimodal Sensing Platforms: Combining electrochemical detection with other modalities, such as fluorescence, will lead to more sophisticated and reliable sensors.

-

In Vivo Applications: A major challenge is the translation of these systems from in vitro to in vivo applications, which will require improvements in biocompatibility, stability, and selectivity.

-

Advanced Materials: The incorporation of these molecules into polymers and other materials will open up new possibilities for the development of smart materials and devices. [20][21]

Conclusion

Large π-conjugated arylboronic acids are a versatile class of molecules with a rich and tunable electrochemical landscape. Their unique combination of a charge-transporting π-system and a reactive boronic acid moiety makes them highly promising for a wide range of applications, from diagnostics to therapeutics. A thorough understanding of their fundamental electrochemical properties, facilitated by the methodologies outlined in this guide, is crucial for unlocking their full potential. As synthetic methods become more sophisticated and our understanding of the structure-property relationships deepens, we can expect to see continued innovation and impact from this exciting class of compounds.

References

-

Title: Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules Source: MDPI URL: [Link]

-

Title: Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels Source: MDPI URL: [Link]

-

Title: Electrochemical sensing using boronic acids Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: (PDF) Electrochemical Sensing using Boronic acids Source: ResearchGate URL: [Link]

-

Title: Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules Source: ResearchGate URL: [Link]

-

Title: Boronic acids for sensing and other applications - a mini-review of papers published in 2013 Source: Analytical Methods URL: [Link]

-

Title: Electrochemical sensing using boronic acids Source: ResearchGate URL: [Link]

-

Title: Conjugated polymer sensors built on pi-extended borasiloxane cages. Source: Semantic Scholar URL: [Link]

-

Title: Electrochemical Syntheses of Polycyclic Aromatic Hydrocarbons (PAHs) Source: ResearchGate URL: [Link]

-

Title: (a) Cyclic voltammograms of 4-aminophenylboronic acid in the... Source: ResearchGate URL: [Link]

-

Title: Electrochemical borylation of carboxylic acids Source: PNAS URL: [Link]

-

Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: PMC URL: [Link]

-

Title: Pyrene-Appended Boronic Acids on Graphene Foam Electrodes Provide Quantum Capacitance-Based Molecular Sensors for Lactate Source: ACS Publications URL: [Link]

-

Title: Boronic acids for sensing and other applications - a mini-review of papers published in 2013 Source: RSC Publishing URL: [Link]

-

Title: Arylboronic acid or boronate synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Electrochemical Syntheses of Polycyclic Aromatic Hydrocarbons (PAHs) Source: PubMed URL: [Link]

-

Title: Electropolymerization of 5-Indolylboronic Acid: Morphological, Spectroscopic, and Electrochemical Characterization with Perspective Toward Functional Applications Source: MDPI URL: [Link]

-

Title: Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties Source: RSC Publishing URL: [Link]

-

Title: Synthesis of π-Conjugated Dendrimers Based on Azaborines Source: Organic Letters URL: [Link]

-

Title: Direct synthesis of arylboronic pinacol esters from arylamines Source: RSC Publishing URL: [Link]

-

Title: Boronic acid - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Cyclic voltammetry - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Electrochemical study of catechol–boric acid complexes | Request PDF Source: ResearchGate URL: [Link]

-

Title: Enhancement of the Lowering Effect on Energy Levels of LUMO by the Formation of B-N Dative Bond for Near-infrared Light Absorpti Source: Kyoto University Research Information Repository URL: [Link]

-

Title: Unlocking the Accessibility of Alkyl/Aryl Radicals from Boronic Acids through EDA Complex Photoactivation Source: ACS Publications URL: [Link]

-

Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters Source: PMC - NIH URL: [Link]

-

Title: Cyclic voltammetry and chronoamperometry: mechanistic tools for organic electrosynthesis Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

-

Title: HOMO and LUMO - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Cyclic Voltammetry - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: Polycyclic Aromatic Hydrocarbon-Enabled Wet Chemical Prelithiation and Presodiation for Batteries Source: MDPI URL: [Link]

-

Title: Electrochemical characterization of poly(thiophene-3‑boronic acid) for aqueous environments | Request PDF Source: ResearchGate URL: [Link]

-

Title: Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs Source: Organic Process Research & Development URL: [Link]

-

Title: A comparison of HOMO−LUMO levels and electrochemical HOMO−LUMO gaps for... Source: ResearchGate URL: [Link]

-

Title: On the Computational Determination of the pK a of Some Arylboronic Acids Source: MDPI URL: [Link]

-

Title: The HOMO-LUMO energy levels based on electrochemical data. Source: ResearchGate URL: [Link]

-

Title: Electrochemical synthesis of poly(3-aminophenylboronic acid) in ethylene glycol without exogenous protons Source: RSC Publishing URL: [Link]

-

Title: Electrochemical borylation of carboxylic acids Source: PubMed - NIH URL: [Link]

-

Title: The Degradation of Polycyclic Aromatic Hydrocarbons by Biological Electrochemical System: A Mini-Review Source: MDPI URL: [Link]

-

Title: Electrochemical Analysis of Polymer Membrane with Inorganic Nanoparticles for High-Temperature PEM Fuel Cells Source: MDPI URL: [Link]

-

Title: Electrochemical tuning of the optoelectronic properties of a fluorene-based conjugated polymer Source: PubMed URL: [Link]

Sources

- 1. Electrochemical Syntheses of Polycyclic Aromatic Hydrocarbons (PAHs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. Electrochemical sensing using boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. electrochemsci.org [electrochemsci.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. On the Computational Determination of the pKa of Some Arylboronic Acids [mdpi.com]

- 11. ossila.com [ossila.com]

- 12. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 13. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. semanticscholar.org [semanticscholar.org]

- 21. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

Topic: Theoretical HOMO-LUMO Gap Calculation for Naphthyl-Phenyl-Anthracene Structures

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a fundamental quantum chemical property that governs the electronic behavior and reactivity of molecules. For polycyclic aromatic hydrocarbons (PAHs) like naphthyl-phenyl-anthracene derivatives, this HOMO-LUMO gap is critical in determining their utility in organic electronics, photochemistry, and even their metabolic stability in drug development. This guide provides a comprehensive framework for the theoretical calculation of the HOMO-LUMO gap, leveraging Density Functional Theory (DFT). We delve into the theoretical underpinnings, present a validated step-by-step computational workflow, discuss the critical choices of functionals and basis sets, and explain the interpretation of the results for researchers aiming to predict and modulate the electronic properties of these complex aromatic systems.

The Significance of the Frontier: Why the HOMO-LUMO Gap Matters

The electronic and optical properties of a molecule are largely dictated by its frontier molecular orbitals (FMOs)—the HOMO and the LUMO.[1][2] The energy of the HOMO relates to a molecule's ability to donate an electron (its oxidation potential), while the LUMO's energy relates to its ability to accept an electron (its reduction potential).[2] The energy difference between them, the HOMO-LUMO gap (Egap), is a crucial descriptor for several reasons:

-

Chemical Reactivity & Stability: A small HOMO-LUMO gap is associated with high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron.[3][4][5] This is a key consideration in drug design, where metabolic stability is often desired.

-

Electronic Properties: In materials science, the HOMO-LUMO gap is analogous to the band gap in semiconductors.[2] It determines the energy required for electronic excitation, which is fundamental for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2] Naphthyl-phenyl-anthracene structures are common building blocks in these technologies.

-

Optical Properties: The lowest energy electronic absorption in a UV-Vis spectrum corresponds closely to the transition of an electron from the HOMO to the LUMO.[1] Therefore, the calculated gap can predict the color and photophysical properties of a molecule.

Computational chemistry, particularly DFT, provides a powerful and cost-effective means to predict these properties before undertaking expensive and time-consuming synthesis and experimental validation.[6][7]

The Theoretical Toolkit: Principles of DFT-Based Calculations

Density Functional Theory (DFT) is the most widely used quantum chemical method for systems of this size due to its favorable balance of computational cost and accuracy.[8][9] Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy from the much simpler electron density.

The "Jacob's Ladder" of DFT Functionals

The core of any DFT calculation is the exchange-correlation (XC) functional, which approximates the complex quantum mechanical interactions between electrons. Functionals are often categorized by "rungs" on a conceptual "Jacob's Ladder," where each ascending rung incorporates more sophisticated physics and generally offers higher accuracy at a greater computational cost.[10][11]

-

Generalized Gradient Approximation (GGA): Considers the electron density and its gradient. (e.g., PBE, BLYP).

-

Meta-GGAs: Adds the kinetic energy density.

-

Hybrid Functionals: Mix a portion of exact Hartree-Fock (HF) exchange with a GGA or meta-GGA functional. This class is often the sweet spot for accuracy and cost. B3LYP is a widely used hybrid functional that serves as an excellent starting point for PAHs.[8][12]

-

Range-Separated Hybrids: These functionals, such as CAM-B3LYP and ωB97X-D , modify the amount of HF exchange based on the distance between electrons. They often provide superior accuracy for excited-state properties and systems with potential charge-transfer character, which can be relevant in substituted PAHs.[13][14]

The Basis Set: Describing the Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical for obtaining reliable results.

-

Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are computationally efficient and widely used.

-

The (d,p) denotes the inclusion of polarization functions , which are essential for describing the shape of π-systems in aromatic molecules accurately.[10]

-

The + indicates the addition of diffuse functions , which are important for describing anions or excited states with loosely bound electrons.

-

-